Pyren-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyren-4-yl acetate is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. Pyrene compounds are widely used in materials science, supramolecular chemistry, and biological applications due to their ability to participate in non-covalent interactions and their extended rigid structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyren-4-yl acetate typically involves the esterification of pyrene-4-carboxylic acid with acetic anhydride. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyren-4-yl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrene-4-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield pyrene-4-yl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrene-4-carboxylic acid.
Reduction: Pyrene-4-yl alcohol.
Substitution: Various pyrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyren-4-yl acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyren-4-yl acetate involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions enable this compound to intercalate into nucleic acid structures, affecting their stability and function. Additionally, its photophysical properties make it useful in fluorescence-based applications, where it can act as a probe for detecting specific molecular interactions .
Vergleich Mit ähnlichen Verbindungen
4-Bromopyrene: A halogenated derivative of pyrene used in similar applications but with different reactivity due to the presence of the bromine atom.
4-Acetylpyrene: Another pyrene derivative with an acetyl group, used in the synthesis of more complex pyrene compounds.
Di(thiophen-2-yl) Substituted Pyrene-Pyridine: A conjugated scaffold used as a fluorescent sensor for metal ions.
Uniqueness of Pyren-4-yl Acetate: this compound is unique due to its combination of the pyrene core with an acetate functional group, which imparts specific reactivity and properties. Its ability to undergo various chemical transformations and its applications in multiple fields make it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C18H12O2 |
---|---|
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
pyren-4-yl acetate |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3 |
InChI-Schlüssel |
BUKGHQNDJYHIBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.